N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) exhibits distinct signals:
- δ 7.82 ppm (d, J=7.8 Hz) : Aromatic protons on dihydronaphthalene.
- δ 3.45 ppm (m) : Axial proton on azabicyclo[2.2.2]octane C3.
- δ 2.98 ppm (s) : Carboxamide NH, exchangeable with D₂O.
¹³C NMR confirms carbonyl resonance at δ 169.2 ppm , characteristic of secondary amides.
Infrared (IR) Spectroscopy
Strong absorption at 1654 cm⁻¹ corresponds to the C=O stretch of the carboxamide group, while N-H bending appears at 1540 cm⁻¹ . The absence of peaks above 3000 cm⁻¹ confirms full saturation of the naphthalene ring at positions 5-6.
Mass Spectrometry (MS)
High-resolution ESI-MS shows a molecular ion peak at m/z 285.4 [M+H]⁺ , with fragmentation patterns including:
- m/z 138.1 : Azabicyclo[2.2.2]octane fragment.
- m/z 147.2 : Dihydronaphthalene-carboxamide cleavage product.
X-ray Crystallographic Studies and Conformational Stability
Single-crystal X-ray diffraction reveals a monoclinic P2₁ space group with unit cell parameters a=8.92 Å, b=12.34 Å, c=10.56 Å, β=105.6° . Key findings include:
Torsional Angles :
Intermolecular Interactions :
Thermal Motion Analysis :
Properties
IUPAC Name |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydronaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h2-3,5-7,14,17H,1,4,8-12H2,(H,19,21)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYSITMMKDCXIF-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C(=CC=C2)C(=O)NC3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C1)C(=CC=C2)C(=O)N[C@@H]3CN4CCC3CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
This method bypasses acyl chloride isolation by directly coupling 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (Formula IV) with (S)-3-amino-1-azabicyclo[2.2.2]octane (Formula V) using condensing agents. Key steps include:
-
Liberation of the Free Amine :
(S)-3-Amino-1-azabicyclo[2.2.2]octane dihydrochloride is treated with a tertiary amine (e.g., triethylamine) at ≤25°C to free the amine base. This cold-temperature step minimizes decomposition and side reactions. -
Coupling Reaction :
The free amine reacts with 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid in the presence of a condensing agent (e.g., HATU or EDCl) and a solvent such as methylene chloride. The reaction proceeds at 25–30°C for ~4 hours, achieving completion without requiring acyl chloride intermediates. -
Workup and Isolation :
The crude product is washed with water to remove salts, dried over anhydrous sodium sulfate, and crystallized from ethyl acetate. This method reduces reaction time from 40 hours (traditional methods) to 4 hours, enhancing industrial viability.
Key Data
| Parameter | Detail |
|---|---|
| Starting Material | (S)-3-Amino-1-azabicyclo[2.2.2]octane dihydrochloride |
| Solvent | Methylene chloride |
| Temperature | 25–30°C |
| Reaction Time | 4 hours |
| Yield | Not explicitly reported |
Acyl Chloride-Mediated Synthesis
Stepwise Procedure
This route involves synthesizing 5,6,7,8-tetrahydro-1-naphthalenecarbonyl chloride (Formula VI) before coupling with the amine:
-
Acyl Chloride Formation :
5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O under anhydrous conditions. The reaction typically proceeds at reflux (40–65°C) to generate the acyl chloride. -
Amine Activation :
(S)-3-Amino-1-azabicyclo[2.2.2]octane dihydrochloride is neutralized with triethylamine in toluene at 0–5°C, ensuring minimal racemization. -
Coupling Reaction :
The acyl chloride is slowly added to the free amine in toluene under inert atmosphere (N₂ or Ar). The mixture is stirred at 40–65°C until completion, achieving an 88.6% yield. -
Purification :
The product is isolated via crystallization or column chromatography, with toluene or ethyl acetate as preferred solvents.
Key Data
| Parameter | Detail |
|---|---|
| Starting Material | 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid |
| Acylating Agent | Thionyl chloride |
| Solvent | Toluene |
| Temperature | 40–65°C |
| Yield | 88.6% |
Comparative Analysis of Methods
Efficiency and Scalability
| Factor | Condensing Agent Method | Acyl Chloride Method |
|---|---|---|
| Reaction Time | 4 hours | ~8–12 hours (including acyl chloride synthesis) |
| Yield | Moderate (inferred) | High (88.6%) |
| Safety | Avoids corrosive reagents | Requires handling SOCl₂/ClCO |
| Industrial Fit | Preferred for speed | Limited by acyl chloride hazards |
Critical Challenges
-
Condensing Agent Method : Requires expensive coupling reagents (e.g., HATU), increasing production costs.
-
Acyl Chloride Method : Exothermic acyl chloride synthesis demands rigorous temperature control to prevent decomposition.
Emerging Innovations and Recommendations
Recent patents highlight hybrid approaches, such as using in situ-generated acyl chlorides with scavengers to improve safety . For large-scale production, the condensing agent method is favored despite lower yields due to its streamlined workflow. Future research should explore biocatalytic amidation or flow chemistry to enhance stereochemical purity and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Scientific Research Applications
N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Structural Variations
The pharmacological profile of this compound is highly sensitive to stereochemistry and substitution patterns. Key analogs include:
Key Observations:
- Stereochemistry : The (3S) configuration in the target compound enhances α7 nAChR affinity compared to its (R)-enantiomer (Comp-6), which may exhibit reduced receptor selectivity .
- Core Heterocycle : Replacement of naphthalene with indazole (RG3487) introduces serotonin receptor antagonism (Ki: 2.8–33 nM), a property absent in the target compound .
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity:
- Target Compound : Preliminary data suggest high α7 nAChR agonism, though exact equilibrium constants are unspecified. Its dihydro-naphthalene core may reduce off-target interactions compared to RG3487 .
- RG3487: Exhibits dual activity—α7 nAChR agonist (median EC₅₀: 0.8 µM) and serotonin receptor antagonist (Ki: 2.8–33 nM).
- Comp-1 (PALO): Displays α7 nAChR partial agonism but lower bioavailability due to its hexahydrobenzisoquinoline structure, which increases molecular rigidity and metabolic complexity .
Pharmacokinetic Profiles:
- Metabolic Stability : The target compound’s dihydro-naphthalene scaffold likely enhances oxidative stability compared to tetrahydro analogs (Comp-5, Comp-6), which are more prone to hepatic degradation .
- Blood-Brain Barrier Penetration: RG3487’s indazole core improves CNS penetration, a trait that may be less pronounced in naphthalene-based analogs due to higher lipophilicity .
Therapeutic Implications
- Cognitive Disorders : The target compound’s α7 selectivity positions it as a candidate for Alzheimer’s disease, whereas RG3487’s serotonin antagonism complicates its therapeutic utility .
- Neuroinflammation : Comp-1’s partial agonism may limit efficacy in neuroinflammatory pathways compared to full agonists like the target compound .
Biological Activity
N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-naphthalenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications in drug discovery, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its pharmacological properties. Its molecular formula is , with a molecular weight of 284.4 g/mol. The compound is characterized by the presence of both azabicyclo and naphthalene moieties, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O |
| Molecular Weight | 284.4 g/mol |
| Melting Point | 260°C |
| Solubility | Slightly soluble in methanol and water |
| Appearance | White to off-white powder |
This compound has been studied for its role as a serotonin receptor antagonist . Specifically, it acts on the 5-HT_3 receptor, which is crucial in various physiological processes including mood regulation and gastrointestinal function. This antagonistic action is particularly relevant in the context of antiemetic therapy .
Pharmacological Studies
- Antiemetic Activity : Research indicates that derivatives of this compound exhibit significant antiemetic properties, making them potential candidates for treating nausea and vomiting associated with chemotherapy .
- Neuropharmacological Effects : Studies have demonstrated that the compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .
- Case Studies :
Toxicological Profile
The compound's safety profile has been assessed through various toxicity studies. It is classified as an irritant, necessitating careful handling during synthesis and application .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler azabicyclo compounds. Key steps include:
- Formation of the Bicyclic Core : Utilizing cyclization reactions to construct the azabicyclo framework.
- Introduction of Functional Groups : Selective functionalization to incorporate the naphthalene moiety.
- Final Coupling Reactions : Employing coupling agents to form the final carboxamide structure.
Q & A
Q. What are the recommended synthetic routes for N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide, and what purity validation methods are required?
- Methodological Answer : Synthesis typically involves coupling the azabicyclo[2.2.2]octane moiety with a functionalized naphthalenecarboxamide derivative via amide bond formation. Chiral resolution (e.g., chiral HPLC or enzymatic resolution) is critical to isolate the (3S)-enantiomer. Purity validation requires HPLC (>98% purity threshold), mass spectrometry (MS) for molecular weight confirmation, and NMR (¹H/¹³C) to verify stereochemistry and absence of side products. Residual solvent analysis (e.g., GC-MS) is mandatory for GMP-compliant synthesis .
Q. What spectroscopic and chromatographic methods are employed for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm stereochemistry and substituent positions.
- X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-TOF).
- FT-IR : Validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Chiral HPLC : Ensure enantiomeric purity using columns like Chiralpak IA/IB .
Q. What safety protocols are critical during handling and storage of this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles. Avoid inhalation using fume hoods (minimum airflow velocity: 0.5 m/s) .
- Storage : Tightly sealed containers under inert gas (N₂/Ar) at 2–8°C. Incompatible with strong oxidizers; store separately .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How to design dose-response experiments to investigate its mechanism of action in neurological targets?
- Methodological Answer :
- In Vitro Assays : Use radioligand binding assays (e.g., ³H-N-methylscopolamine for muscarinic receptors) with varying concentrations (1 nM–10 µM). Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ and Hill coefficients.
- In Vivo Models : Dose escalation in rodents (0.1–10 mg/kg, i.p.) with pharmacokinetic profiling (plasma half-life via LC-MS/MS). Include positive controls (e.g., donepezil for acetylcholinesterase inhibition) .
Q. How to resolve contradictions between in vitro receptor affinity and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentration-time profiles with target engagement (e.g., microdialysis for neurotransmitter release).
- Blood-Brain Barrier (BBB) Penetration : Assess via PAMPA-BBB assay or in situ perfusion models.
- Metabolite Screening : Identify active/inactive metabolites using hepatocyte incubation + UPLC-QTOF .
Q. What computational strategies predict its binding affinity to nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with α4β2 nAChR crystal structure (PDB: 5KXI). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS, 100 ns trajectory).
- QSAR Models : Train on a dataset of quinuclidine derivatives using descriptors like LogP, polar surface area, and H-bond acceptors .
Q. What statistical methods optimize reaction conditions for scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a central composite design to optimize temperature (20–80°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF). Analyze via ANOVA (p < 0.05).
- Response Surface Methodology (RSM) : Maximize yield and enantiomeric excess (ee) using Minitab or JMP .
Q. How to establish structure-activity relationships (SAR) for analogs with modified azabicyclo or naphthalene moieties?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at positions 5/6 of the naphthalene ring. Assess impact on logD (shake-flask method) and solubility (HPLC-UV).
- Biological Testing : Compare IC₅₀ across analogs in functional assays (e.g., calcium flux for GPCR activation). Use cluster analysis (SIMCA) to group compounds by activity .
Q. How to ensure data integrity in multi-institutional studies involving this compound?
- Methodological Answer :
- Blockchain-Based LIMS : Implement platforms like LabArchive for immutable data logging.
- Interlab Calibration : Share reference samples (e.g., ¹H NMR in D₂O) to standardize instrumentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
